An In-depth Technical Guide to 1-Tert-butyl-3-(2-chloroethyl)urea: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Tert-butyl-3-(2-chloroethyl)urea: Structure, Properties, and Potential Applications
Introduction
1-Tert-butyl-3-(2-chloroethyl)urea is a fascinating, yet sparsely documented, aliphatic chloroethylurea. While its aromatic counterparts have been the subject of extensive research, particularly in the realm of oncology, this specific molecule presents a unique structural variation with the potential for novel chemical and biological activities. The presence of a reactive 2-chloroethyl group, a common pharmacophore in alkylating agents, combined with a sterically hindering tert-butyl group, suggests a nuanced reactivity profile.
This technical guide aims to provide a comprehensive overview of 1-Tert-butyl-3-(2-chloroethyl)urea, addressing its chemical structure, predicted properties, and plausible synthetic routes. By drawing upon established knowledge of related compounds, we will explore its potential as a research chemical and as a precursor for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development who are interested in the synthesis and application of novel electrophilic compounds.
Chemical Structure and Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and physicochemical properties. While experimental data for 1-Tert-butyl-3-(2-chloroethyl)urea is limited in publicly accessible literature, we can leverage computational predictions and knowledge of analogous structures to build a comprehensive profile.
Molecular Structure
1-Tert-butyl-3-(2-chloroethyl)urea, with the chemical formula C₇H₁₅ClN₂O, features a central urea moiety asymmetrically substituted with a tert-butyl group at one nitrogen and a 2-chloroethyl group at the other.[1]
Diagram 1: Chemical Structure of 1-Tert-butyl-3-(2-chloroethyl)urea
Caption: 2D structure of 1-Tert-butyl-3-(2-chloroethyl)urea.
Physicochemical Properties
The following table summarizes the key predicted and known physicochemical properties of 1-Tert-butyl-3-(2-chloroethyl)urea and its constituent functional groups. These properties are crucial for understanding its solubility, stability, and potential for biological activity.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| Monoisotopic Mass | 178.0873 Da | [1] |
| Predicted XlogP | 0.9 | [1] |
| CAS Number | Not definitively assigned. PubChem CID: 294163. | [1] |
| Appearance | Likely a solid at room temperature. | Inferred from related ureas. |
| Solubility | Expected to have some solubility in polar organic solvents. | Inferred from structure. |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of unsymmetrical ureas is commonly achieved through the nucleophilic addition of an amine to an isocyanate.[2] In this case, the readily available tert-butyl isocyanate would serve as the electrophile, and 2-chloroethylamine (or its more stable hydrochloride salt) would act as the nucleophile.
Diagram 2: Proposed Synthesis of 1-Tert-butyl-3-(2-chloroethyl)urea
Caption: Reaction scheme for the proposed synthesis.
Experimental Protocol (Proposed)
This protocol is a guideline based on similar urea syntheses and should be optimized for yield and purity.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to liberate the free amine. Stir for 15-30 minutes at room temperature.
-
Isocyanate Addition: Slowly add tert-butyl isocyanate (1 equivalent) to the reaction mixture. An exothermic reaction may occur, so cooling in an ice bath is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization
The synthesized 1-Tert-butyl-3-(2-chloroethyl)urea should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the two methylene groups of the chloroethyl moiety (triplets, in the range of 3.4-3.7 ppm), and the two N-H protons (broad signals). |
| ¹³C NMR | Resonances for the carbonyl carbon (~158 ppm), the carbons of the tert-butyl group, and the two methylene carbons of the chloroethyl group. |
| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (the "amide I" band, ~1640 cm⁻¹), and N-H bending (the "amide II" band, ~1560 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 179.0946 and/or [M+Na]⁺ at m/z 201.0765. |
Potential Biological Activity and Mechanism of Action
The biological activity of 1-Tert-butyl-3-(2-chloroethyl)urea has not been explicitly reported. However, based on its structural features, we can hypothesize its potential as a biologically active agent, likely with cytotoxic properties.
Alkylating Potential
The 2-chloroethyl group is a well-known alkylating moiety. Through neighboring group participation, the nitrogen atom can displace the chloride to form a highly reactive aziridinium ion intermediate.[3][4] This electrophilic species can then be attacked by nucleophiles, such as those found in biological macromolecules like DNA and proteins. This is the fundamental mechanism of action for many nitrogen mustard-based anticancer drugs.[5][6]
Diagram 3: Postulated Mechanism of Action
Caption: Hypothesized pathway to cytotoxicity via alkylation.
Comparison with Aryl Chloroethylureas (CEUs)
Extensive research on N-aryl-N'-(2-chloroethyl)ureas (CEUs) has demonstrated their potential as anticancer agents.[5][6][7][8] Many of these compounds exert their cytotoxic effects by alkylating β-tubulin, leading to the disruption of microtubule dynamics and mitotic arrest.[5][6][7][8] Others have been shown to target the redox-regulating protein thioredoxin-1.[9]
The replacement of the aryl group in these established CEUs with a tert-butyl group in 1-Tert-butyl-3-(2-chloroethyl)urea is a significant structural modification. The bulky and electron-donating nature of the tert-butyl group, in contrast to the electronic and steric properties of an aryl ring, would likely influence the compound's reactivity, protein binding affinity, and overall biological activity. It is plausible that 1-Tert-butyl-3-(2-chloroethyl)urea could exhibit a different target profile and potency compared to its aromatic counterparts.
Toxicology
Specific toxicological data for 1-Tert-butyl-3-(2-chloroethyl)urea are not available. However, as a potential alkylating agent, it should be handled with extreme caution. Compounds containing the 2-chloroethylamino moiety are often associated with mutagenicity and cytotoxicity.[10] The tert-butyl group may influence its metabolic profile and overall toxicity. A thorough toxicological assessment, including assays for mutagenicity (e.g., Ames test) and cytotoxicity in various cell lines, would be a critical step in the evaluation of this compound for any potential therapeutic application.
Conclusion and Future Directions
1-Tert-butyl-3-(2-chloroethyl)urea represents an under-explored area within the broader class of chloroethylureas. While a lack of direct experimental data necessitates a predictive and comparative approach to its characterization, its structure suggests a high potential for biological activity.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectral characterization are essential for enabling further research.
-
Biological Screening: A comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines would provide valuable insights into its potential as an anticancer agent.
-
Mechanism of Action Studies: Investigating its potential to alkylate biological macromolecules, such as tubulin or thioredoxin-1, would elucidate its mechanism of action and differentiate it from known CEUs.
-
Toxicological Profiling: A thorough assessment of its toxicological properties is crucial for determining its safety profile and potential for further development.
By addressing these key research areas, the scientific community can unlock the full potential of 1-Tert-butyl-3-(2-chloroethyl)urea and pave the way for the development of novel chemical probes and therapeutic agents.
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